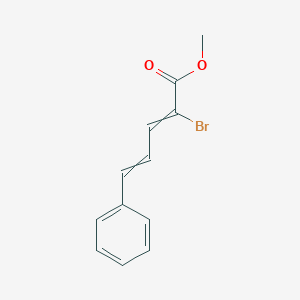
Methyl 2-bromo-5-phenylpenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C12H11BrO2. It is a brominated ester that features a conjugated diene system, making it an interesting subject for various chemical reactions and applications. This compound is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-phenylpenta-2,4-dienoate typically involves the bromination of a precursor compound, such as methyl 5-phenylpenta-2,4-dienoate. The reaction is usually carried out in the presence of a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-5-phenylpenta-2,4-dienoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Addition: Diels-Alder reactions typically require a Lewis acid catalyst like aluminum chloride.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted derivatives such as methyl 2-amino-5-phenylpenta-2,4-dienoate.
Addition: Formation of cyclohexene derivatives.
Oxidation/Reduction: Conversion to corresponding alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-5-phenylpenta-2,4-dienoate involves its reactivity due to the presence of the bromine atom and the conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
- 2-Bromo-5-phenylpentanoic acid
- Methyl 2-methyl-5-phenylpentanoate
Uniqueness
Methyl 2-bromo-5-phenylpenta-2,4-dienoate is unique due to its conjugated diene system and the presence of a bromine atom, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in synthetic organic chemistry for the preparation of cyclohexene derivatives and other complex molecules.
Propiedades
Número CAS |
287481-47-4 |
|---|---|
Fórmula molecular |
C12H11BrO2 |
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H11BrO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3 |
Clave InChI |
DDKPTRNVTMXUHM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC=CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



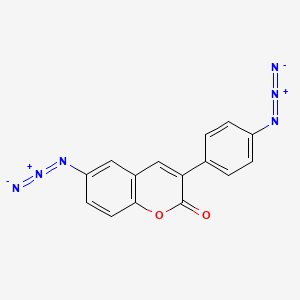
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
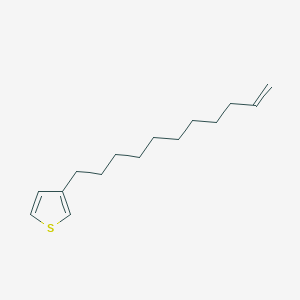
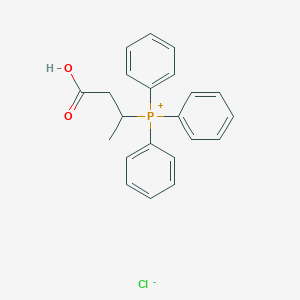
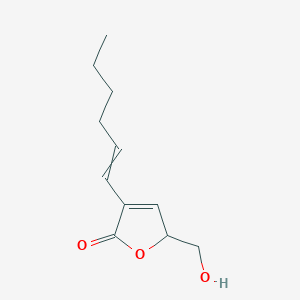
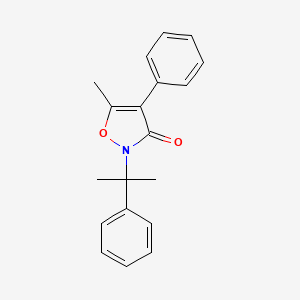
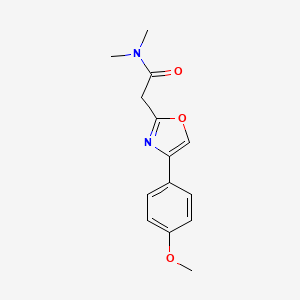
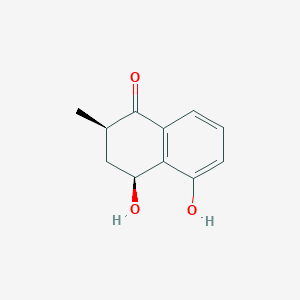
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)


